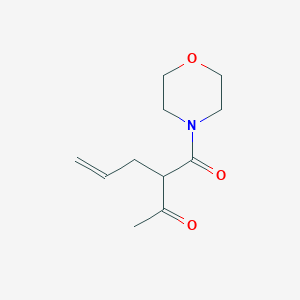![molecular formula C22H19FN4 B14158278 4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole CAS No. 844822-16-8](/img/structure/B14158278.png)
4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 4-fluorobenzoylpyruvic acid methyl ester with a mixture of aromatic aldehyde and tryptamine . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the indole and pyridine rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding the mechanisms of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, indole derivatives have been shown to inhibit protein kinases, histone deacetylases, and DNA topoisomerases, which are involved in cell proliferation and apoptosis . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole can be compared with other indole derivatives, such as:
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: Known for its antiviral activity.
Siramesine: An indole-based sigma-2 receptor ligand with antiproliferative activity.
Indole-3-acetic acid: A plant hormone with various biological functions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
844822-16-8 |
|---|---|
Formule moléculaire |
C22H19FN4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C22H19FN4/c1-14-3-2-4-18-19(14)20-21(26-18)22(25-13-24-20)27-11-9-16(10-12-27)15-5-7-17(23)8-6-15/h2-9,13,26H,10-12H2,1H3 |
Clé InChI |
IRCFFIDIJYAKGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)NC3=C2N=CN=C3N4CCC(=CC4)C5=CC=C(C=C5)F |
Solubilité |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


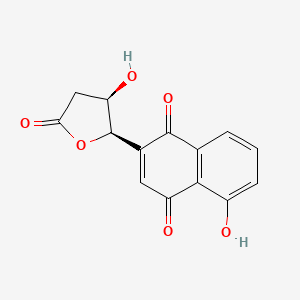
![n-(4-Nitrophenyl)-4-(2-{[(4-nitrophenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B14158204.png)
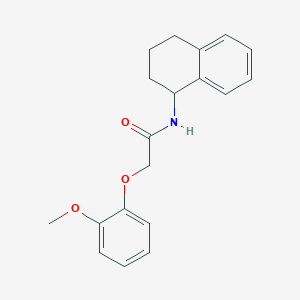
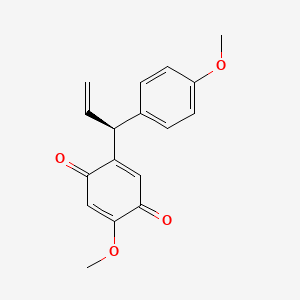
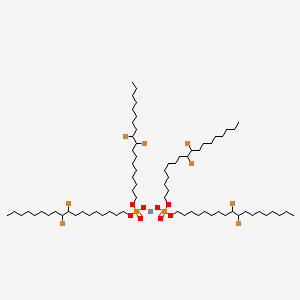
![2-[5-(2-Aminoethylamino)-2-nitroanilino]ethanol](/img/structure/B14158231.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B14158238.png)
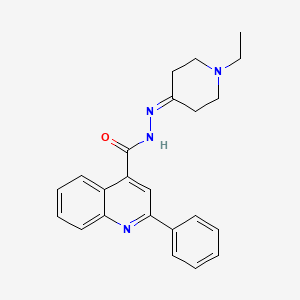
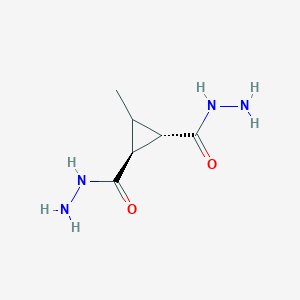
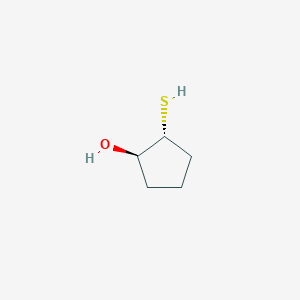
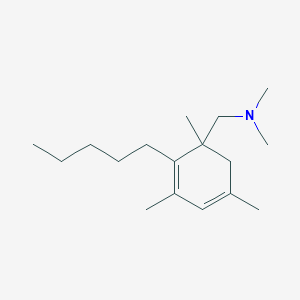
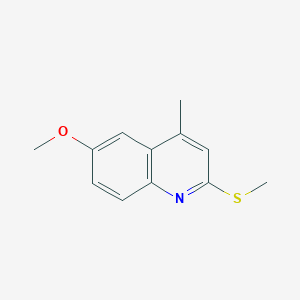
![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)
